

Synthesis of (2-Bromophenyl)urea: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromophenyl)urea

Cat. No.: B1329827

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of **(2-Bromophenyl)urea**, a valuable building block in medicinal chemistry and drug discovery. The straightforward procedure, adapted from a well-established method for analogous aryl ureas, utilizes readily available starting materials and reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for **(2-Bromophenyl)urea**.

Parameter	Value	Reference
CAS Number	13114-90-4	[1]
Molecular Formula	C ₇ H ₇ BrN ₂ O	[1]
Molecular Weight	215.05 g/mol	[1]
Appearance	White to off-white crystalline powder	
Purity	>98.0%	[2]
Melting Point	165-168 °C	
Yield (Crude)	85-95%	

Experimental Protocol

This protocol is adapted from the synthesis of p-bromophenylurea and is expected to give a high yield of the desired product.[3]

Materials:

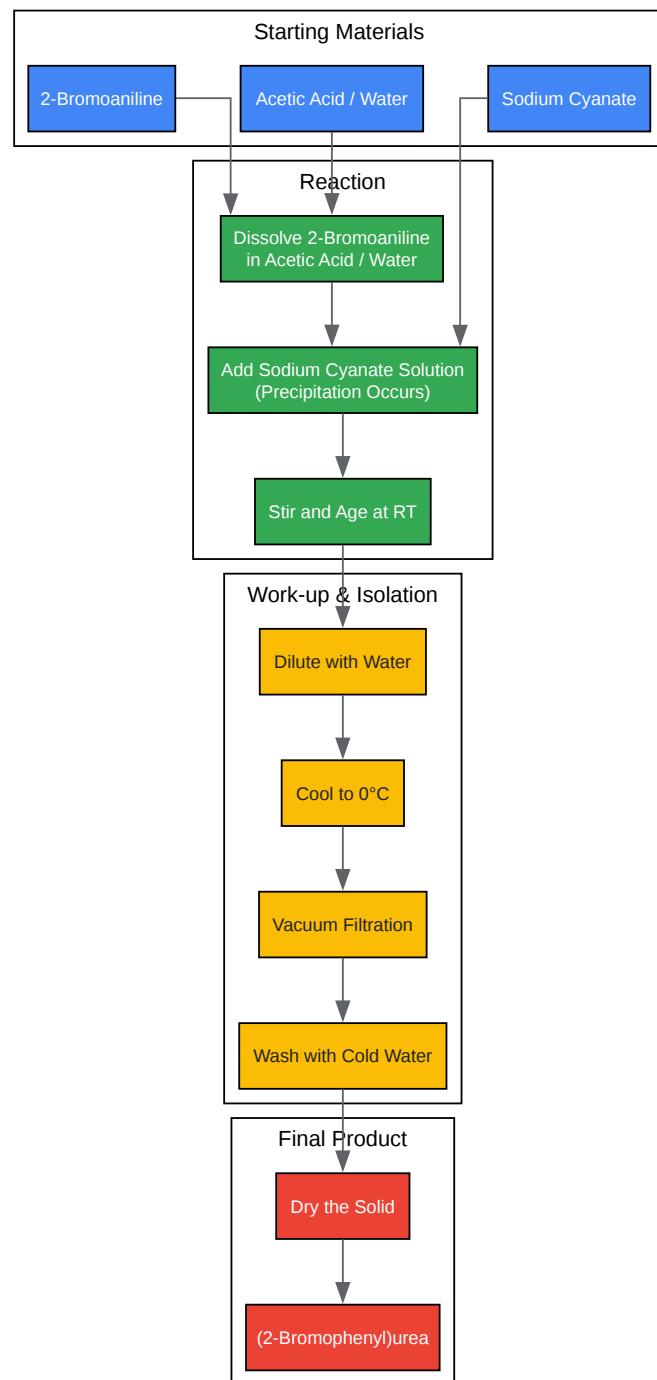
- 2-Bromoaniline
- Sodium cyanate (or Potassium cyanate)
- Glacial acetic acid
- Deionized water
- Ethanol

Equipment:

- Beaker (1 L)
- Stirring apparatus (magnetic stirrer or overhead stirrer)
- Ice bath
- Büchner funnel and filter flask
- Standard laboratory glassware

Procedure:

- Preparation of the 2-Bromoaniline Solution: In a 1 L beaker, dissolve 2-bromoaniline (0.5 mol, 86 g) in a mixture of glacial acetic acid (240 mL) and water (480 mL). Stir the mixture until the 2-bromoaniline is completely dissolved. If necessary, gently warm the mixture to 35 °C to aid dissolution.
- Preparation of the Sodium Cyanate Solution: In a separate beaker, dissolve sodium cyanate (1.0 mol, 65 g) in water (450 mL) at 35 °C.[3] Note that potassium cyanate (1.0 mol, 81 g)


can be used as an alternative.[3]

- Reaction: Slowly add approximately 50 mL of the sodium cyanate solution to the stirring 2-bromoaniline solution. A white crystalline precipitate of **(2-Bromophenyl)urea** should begin to form. Once precipitation starts, add the remainder of the sodium cyanate solution rapidly with vigorous stirring.[3] The reaction is exothermic, and the temperature may rise to 50-55 °C.
- Stirring and Aging: Continue to stir the resulting thick, paste-like suspension for an additional 10 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.
- Work-up: Dilute the suspension with 200 mL of water and then cool the mixture to 0 °C in an ice bath.
- Isolation of Crude Product: Collect the crude **(2-Bromophenyl)urea** by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water.
- Drying: Dry the collected solid to a constant weight. The expected yield of crude **(2-Bromophenyl)urea** is in the range of 85-95%. The crude product is often sufficiently pure for many applications.
- Purification (Optional): For higher purity, the crude product can be recrystallized from aqueous ethanol.[3]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of **(2-Bromophenyl)urea**.

Synthesis of (2-Bromophenyl)urea Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis of **(2-Bromophenyl)urea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of (2-Bromophenyl)urea: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329827#step-by-step-synthesis-protocol-for-2-bromophenyl-urea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com